Cas no 1539932-52-9 (Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-)
![Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- structure](https://ja.kuujia.com/scimg/cas/1539932-52-9x500.png)
Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- 化学的及び物理的性質
名前と識別子
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- Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-
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- MDL: MFCD32695687
- インチ: 1S/C10H10N2O/c1-7(13)9-6-12(2)10-5-11-4-3-8(9)10/h3-6H,1-2H3
- InChIKey: JQPAFNLASITTQE-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1C2C=CN=CC=2N(C)C=1)C
Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 221525-500mg |
1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-one, 95% min |
1539932-52-9 | 95% | 500mg |
$1365.00 | 2023-09-06 | |
Matrix Scientific | 221525-1g |
1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-one, 95% min |
1539932-52-9 | 95% | 1g |
$2058.00 | 2023-09-06 |
Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-に関する追加情報
Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- (CAS No. 1539932-52-9): A Comprehensive Overview in Modern Chemical Biology
Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-, identified by its unique chemical identifier CAS No. 1539932-52-9, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in both academic and industrial settings.
The molecular structure of Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- consists of a central ketone group (ketone) linked to a pyrrolo[2,3-c]pyridine scaffold. The presence of the methyl group at the 1-position of the pyrrolopyridine ring enhances its lipophilicity, which is a crucial factor in determining its solubility and permeability across biological membranes. This feature makes the compound particularly relevant for drug design and development, where bioavailability is a key consideration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- with greater accuracy. These studies suggest that the compound exhibits favorable properties such as moderate solubility in both water and organic solvents, which is essential for formulating effective pharmaceutical agents. Additionally, the rigid structure of the pyrrolopyridine moiety provides a stable framework for further derivatization, allowing for the creation of libraries of analogs with tailored biological activities.
In the context of drug discovery, heterocyclic compounds like Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- are particularly valuable due to their ability to interact with biological targets in multiple ways. The pyrrolopyridine scaffold is known to be a privileged structure in medicinal chemistry, often found in bioactive molecules targeting various therapeutic areas. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in cancer pathways and neurodegenerative diseases.
The synthesis of Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed novel synthetic routes that leverage transition metal catalysis to streamline the process. These methods not only improve efficiency but also reduce the environmental impact of chemical synthesis by minimizing waste and energy consumption.
One of the most compelling aspects of studying Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- is its potential as a lead compound for developing new therapeutic agents. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several kinases and other enzymes implicated in disease processes. For example, modifications to the methyl group or the ketone functionality have led to compounds with enhanced binding affinity to target proteins.
The role of computational tools in analyzing the biological activity of Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- cannot be overstated. Molecular dynamics simulations and virtual screening techniques have allowed researchers to identify key interactions between the compound and its biological targets. These insights have guided experimental efforts toward optimizing lead structures for better pharmacological profiles.
In conclusion, Ethanone, 1-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)- (CAS No. 1539932-52-9) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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